(4-Piperonylpiperazin-1-yl)acetic acid
Description
(4-Piperonylpiperazin-1-yl)acetic acid is a piperazine derivative characterized by a piperonyl (3,4-methylenedioxyphenyl) substituent at the 4-position of the piperazine ring, linked to an acetic acid moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c17-14(18)9-16-5-3-15(4-6-16)8-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2,(H,17,18) |
InChI Key |
XEKJTLYUCAERFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Piperazine-acetic acid derivatives differ primarily in the substituents on the piperazine ring and the acetic acid moiety. Key examples include:
| Compound Name (CAS/Identifier) | Substituent on Piperazine | Molecular Formula | Notable Properties/Applications | References |
|---|---|---|---|---|
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) | Fmoc (bulky protecting group) | C23H24N2O4 | Used in peptide synthesis; enhances solubility in organic solvents | |
| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (156478-71-6) | Boc (lipophilic protecting group) | C11H20N2O4 | LogP: 0.85; TPSA: 75.3 Ų; common intermediate for deprotection | |
| 4-(4-Fluorophenyl)-1-piperazinylacetic acid | 4-Fluorophenyl + naphthyl | C22H20FN2O2 | High hydrophobicity; potential CNS targeting via fluorophenyl | |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid | 4-Fluorophenyl | C12H15FN2O2 | Molecular weight: 238.26; fluorophenyl enhances metabolic stability | |
| 2-(4-Formylpiperazin-1-yl)acetic acid (948104-74-3) | Formyl (reactive aldehyde) | C7H12N2O3 | Molar mass: 172.18; used for further derivatization | |
| [4-(2-Aminoethyl)-1-piperazinyl]acetic acid (87980-97-0) | 2-Aminoethyl | C8H17N3O2 | Added basicity; increased water solubility | |
| {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid | Carbamimidoylphenyl + piperidine | C18H27N5O2 | Complex structure; potential for high receptor affinity |
Physicochemical Properties
- Lipophilicity : The Boc-protected derivative (LogP: 0.85) is less lipophilic than the naphthyl-containing analog , while the piperonyl group in the target compound likely confers intermediate lipophilicity.
- Solubility: Aminoethyl substituents (e.g., in ) enhance water solubility via hydrogen bonding, whereas aromatic groups (e.g., naphthyl in ) reduce it .
- Reactivity : Formyl () and Fmoc () groups enable facile chemical modifications, contrasting with the stable acetyl group in .
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